

Application Notes and Protocols: Combining Krestin (PSK) with Chemotherapy in Experimental Models

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Compound of Interest

Compound Name: *Krestin*

Cat. No.: *B1180457*

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Introduction

Krestin (PSK), a protein-bound polysaccharide extracted from the mycelium of the *Coriolus versicolor* mushroom, has been used clinically, particularly in Japan, as an adjunct to cancer therapy.^[1] Its mechanism of action is multifaceted, involving both direct antitumor effects and potent immunomodulatory activities.^[1] When combined with conventional chemotherapy, PSK has been shown to enhance therapeutic efficacy, mitigate immunosuppressive side effects, and improve overall survival in various experimental cancer models.^{[1][2][3]}

These application notes provide a comprehensive overview of the experimental basis for combining **Krestin** with chemotherapy. Detailed protocols for key in vitro and in vivo assays are provided to facilitate the design and execution of studies aimed at evaluating the synergistic potential of this combination therapy.

Mechanisms of Synergistic Action

The enhanced antitumor effect of combining **Krestin** with chemotherapy stems from several interconnected mechanisms:

- **Immunomodulation:** Chemotherapy can often induce immunosuppression, hindering the host's ability to mount an effective antitumor response. PSK counteracts this by restoring and

augmenting immune function. It activates various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes.[1][4]

- **Enhancement of Chemotherapy-Induced Apoptosis:** PSK can directly act on tumor cells, sensitizing them to the cytotoxic effects of chemotherapeutic agents and promoting apoptosis.[1]
- **Toll-Like Receptor 2 (TLR2) Agonism:** PSK is a potent agonist of TLR2, a key pattern recognition receptor in the innate immune system.[4][5] Activation of TLR2 on immune cells triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines and the activation of adaptive immunity.[4][6]

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data from experimental studies investigating the combination of **Krestin** with various chemotherapeutic agents.

In Vitro Cytotoxicity and Synergy

Cancer Cell Line	Chemotherapeutic Agent	PSK Concentration (µg/mL)	IC50 (Chemo Alone)	IC50 (Chemo + PSK)	Fold Reduction in IC50	Citation(s)
Human Colorectal Cancer (HCT-116)	5-Fluorouracil	Not Specified	0.83 µg/mL	0.27 µg/mL	3.07	[7]
Human Melanoma (A375)	5-Fluorouracil	10 µM	11.56 µM	Not directly specified, but significant viability decrease at 5 µM 5-FU	Not Applicable	[8]
Cisplatin-Resistant Ovarian Cancer (A2780)	Cisplatin	50 µg/mL	>200 µM (for Du145 prostate cancer)	0.1 µg/mL (in combination)	Not directly comparable	[9][10]

In Vivo Tumor Growth Inhibition and Survival

Animal Model	Cancer Type	Chemotherapeutic Agent	Treatment Regimen	Outcome Measure	Result (Chemo Alone vs. Chemo + PSK)	Citation(s)
Mice	Experimental Tumors	Mitomycin C	Simultaneous administration	Survival Rate	Significantly increased survival with combination therapy	[1][11]
Mice	Experimental Tumors	Mitomycin C	Simultaneous administration	Immune Function	More effective restoration of immune functions with combination	[1][11]

Experimental Protocols

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of **Krestin**, a chemotherapeutic agent, and their combination on cancer cell lines.

- Materials:
 - Cancer cell line of interest
 - Complete cell culture medium
 - Krestin** (PSK)

- Chemotherapeutic agent (e.g., Cisplatin, 5-Fluorouracil)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO)
- 96-well plates
- Microplate reader
- Procedure:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
 - Prepare serial dilutions of the chemotherapeutic agent and **Krestin** in culture medium.
 - Treat cells with the chemotherapeutic agent alone, **Krestin** alone, or a combination of both. Include a vehicle-treated control group.
 - Incubate for 48-72 hours.
 - Add 10 μ L of MTT solution to each well and incubate for 2-4 hours, or until purple formazan crystals are visible.
 - Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage of the control and determine the IC₅₀ values.

2. Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis.

- Materials:

- Cancer cell line of interest
- 6-well plates
- **Krestin** (PSK)
- Chemotherapeutic agent (e.g., Cisplatin)
- Annexin V-FITC/PI Apoptosis Detection Kit
- Phosphate-buffered saline (PBS)
- Flow cytometer
- Procedure:
 - Seed cells in 6-well plates and allow them to adhere overnight.
 - Treat cells with the chemotherapeutic agent alone, **Krestin** alone, or the combination at predetermined concentrations (e.g., IC₅₀ values) for 24-48 hours.
 - Harvest both adherent and floating cells and wash twice with cold PBS.
 - Resuspend cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
 - To 100 μ L of the cell suspension, add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI).
 - Incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Binding Buffer to each tube.
 - Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3]

In Vivo Studies

1. Murine Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of **Krestin** combined with chemotherapy.

- Materials:
 - Immunocompromised mice (e.g., nude or SCID mice)
 - Human cancer cell line
 - Matrigel (optional)
 - **Krestin** (PSK)
 - Chemotherapeutic agent
 - Calipers
 - Sterile surgical instruments
- Procedure:
 - Subcutaneously inject cancer cells (typically $1-5 \times 10^6$ cells in PBS or a Matrigel mixture) into the flank of each mouse.
 - Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
 - Randomize mice into treatment groups: Vehicle control, Chemotherapy alone, **Krestin** alone, and Combination therapy.
 - Administer treatments as per the experimental design. **Krestin** is often administered orally (p.o.) or intraperitoneally (i.p.).^[1] Chemotherapeutic agents are administered according to standard protocols for the specific drug.
 - Measure tumor volume with calipers every 2-3 days using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
 - Monitor animal body weight and overall health throughout the study.

- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
- Plot tumor growth curves and analyze survival data.

2. Assessment of NK Cell Cytotoxicity

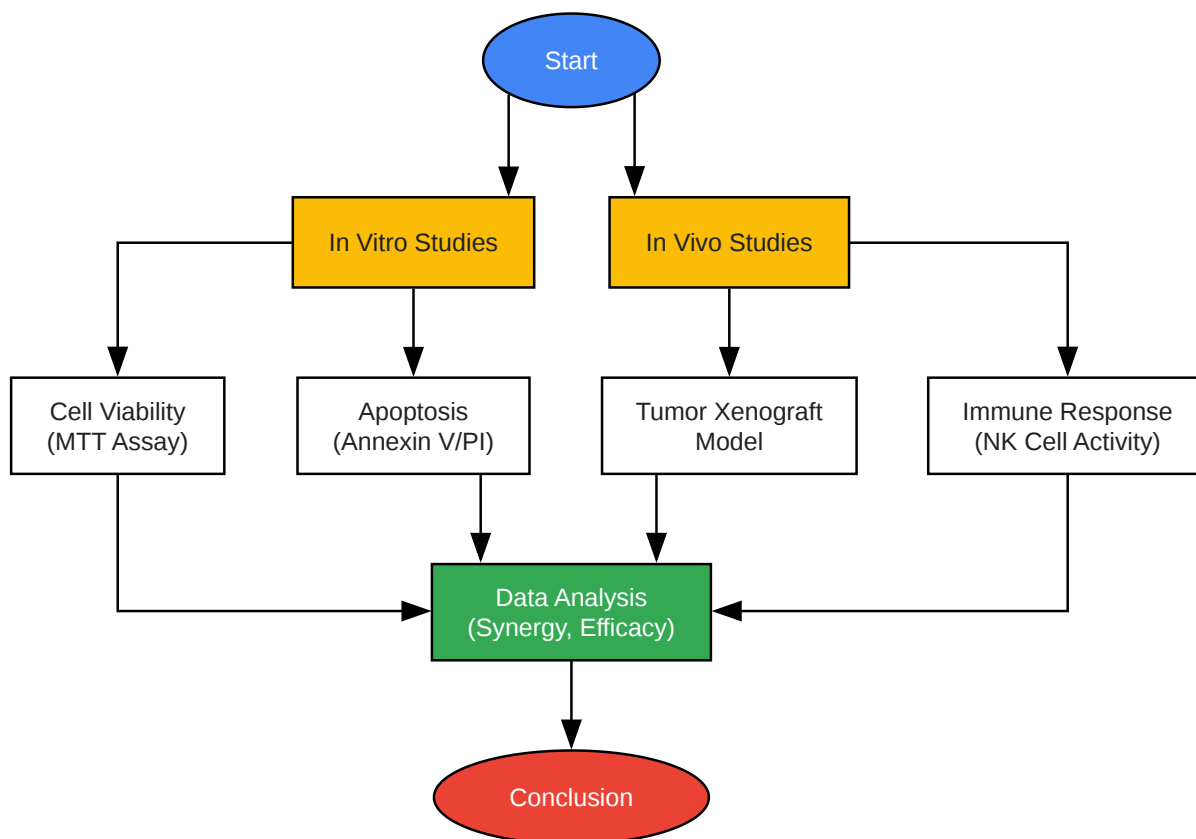
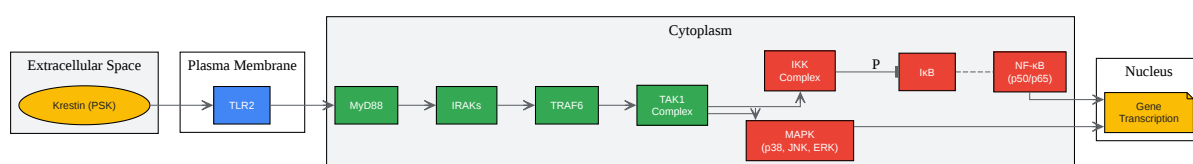
This protocol describes an ex vivo assay to measure the activity of NK cells isolated from treated mice.

- Materials:
 - Spleens from treated and control mice
 - Target cancer cell line (e.g., YAC-1)
 - Cell staining dyes (e.g., Calcein-AM for target cells, PI for dead cells)
 - 96-well U-bottom plates
 - Flow cytometer or fluorescence plate reader
- Procedure:
 - Prepare a single-cell suspension of splenocytes from each mouse.
 - Enrich for NK cells using a negative selection kit.[\[2\]](#)
 - Label the target cells with Calcein-AM.
 - Co-culture the effector NK cells with the labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.
 - Incubate for 4 hours at 37°C.
 - Add PI to identify dead target cells.
 - Analyze by flow cytometry or measure the release of Calcein-AM into the supernatant using a fluorescence plate reader.

- Calculate the percentage of specific lysis.

Signaling Pathways and Visualizations

The immunomodulatory effects of **Krestin** are largely mediated through the activation of the Toll-Like Receptor 2 (TLR2) signaling pathway.



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